Cas no 22324-83-0 (1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline)

22324-83-0 structure
Nome del prodotto:1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline
1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)isoquinoline
- Intermediate of Gantacurium Chloride
- 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
- (+/-) cryptostyline III
- (+/-)-cryptostyline III
- (1R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- (1S)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline
- A816105
- AC1MDDGA
- Ambcb5224665
- SureCN7911741
- DTXSID40385429
- SR-01000199402-1
- 22324-83-0
- SCHEMBL7911741
- SR-01000199402
- 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Cambridge id 5224665
- (+-)-Cryptostyline III
- (+/-)-Cryptostyline
-
- Inchi: 1S/C21H27NO5/c1-22-8-7-13-9-16(23-2)17(24-3)12-15(13)20(22)14-10-18(25-4)21(27-6)19(11-14)26-5/h9-12,20H,7-8H2,1-6H3
- Chiave InChI: WAXADPYOTKIQBY-UHFFFAOYSA-N
- Sorrisi: COC1=C(OC)C=C2C(CCN(C)C2C2C=C(OC)C(OC)=C(OC)C=2)=C1
Proprietà calcolate
- Massa esatta: 373.18892296g/mol
- Massa monoisotopica: 373.18892296g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 450
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.126
- Punto di fusione: 140-141 ºC
- Punto di infiammabilità: 128 ºC
1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline Letteratura correlata
-
1. Book reviewR. B. Herbert Nat. Prod. Rep. 1989 6 645
-
2. Biosynthesis of anosmine, an imidazole alkaloid of the orchid Dendrobium parishiiThomas Hemscheidt,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1991 494
-
Lu Yang,Jinmei Zhu,Chenghai Sun,Zixin Deng,Xudong Qu Chem. Sci. 2020 11 364
-
4. Stereochemical studies. Part 29. Crystal structure of 2-benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodideBéla Ribár,Du?an Lazar,Alajos Kálmán,Jen? Kóbor,Gábor Bernáth J. Chem. Soc. Perkin Trans. 2 1977 1141
-
5. Chapter 14. Biological chemistry. Part (iv) AlkaloidsD. G. Buckley Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1976 73 397
22324-83-0 (1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline) Prodotti correlati
- 524-17-4(Dauricine)
- 2586-96-1(Liensinine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 70553-76-3(Daurisoline)
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 2292-16-2(Neferine)
- 6817-41-0(Isoliensinine)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 2202-17-7((-)-O-Methyldauricine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
